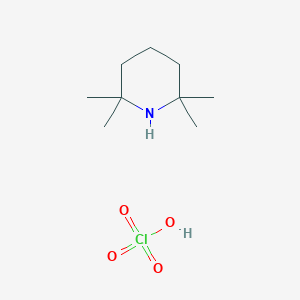
Perchloric acid;2,2,6,6-tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid;2,2,6,6-tetramethylpiperidine is a compound that combines perchloric acid, a strong acid, with 2,2,6,6-tetramethylpiperidine, a hindered secondary amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethylpiperidine can be synthesized through several methods. One common method involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another method involves the reaction of 2,2,6,6-tetramethylpiperidine with perchloric acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of 2,2,6,6-tetramethylpiperidine typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Substitution: It can react with allylic chlorides to form allylated tertiary amines via allylic amination.
Formation of Sulfenamide Compounds: It reacts with heterocyclic thiols in the presence of iodine as an oxidant.
Common Reagents and Conditions
Common reagents used in these reactions include oxone for oxidation, allylic chlorides for allylic amination, and iodine for the formation of sulfenamide compounds. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and sulfenamide compounds, each with specific applications in various fields.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethylpiperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2,6,6-tetramethylpiperidine involves its role as a hindered base. It interacts with various molecular targets and pathways, facilitating reactions that require a strong, non-nucleophilic base. Its unique structure allows it to participate in selective reactions, making it valuable in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethylpiperidine
- Pempidine
- (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
Uniqueness
Compared to similar compounds, 2,2,6,6-tetramethylpiperidine is unique due to its high steric hindrance, which makes it an excellent hindered base. This property allows it to participate in selective reactions that other similar compounds may not be able to achieve .
Conclusion
Perchloric acid;2,2,6,6-tetramethylpiperidine is a compound with significant potential in various scientific and industrial applications. Its unique chemical properties, preparation methods, and diverse applications make it a valuable compound in the field of chemistry and beyond.
Propiedades
Número CAS |
921931-22-8 |
|---|---|
Fórmula molecular |
C9H20ClNO4 |
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
perchloric acid;2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C9H19N.ClHO4/c1-8(2)6-5-7-9(3,4)10-8;2-1(3,4)5/h10H,5-7H2,1-4H3;(H,2,3,4,5) |
Clave InChI |
HENOEHUEDUITLF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1)(C)C)C.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


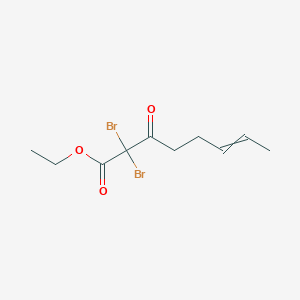
![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)
methanone](/img/structure/B12623973.png)
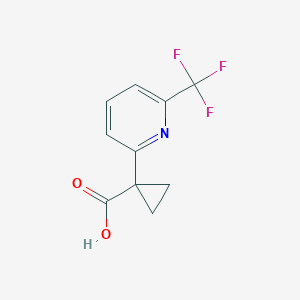
![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine](/img/structure/B12623989.png)
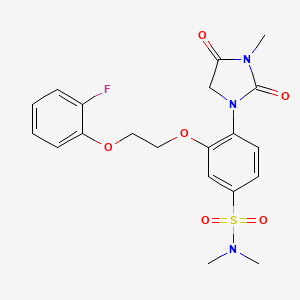
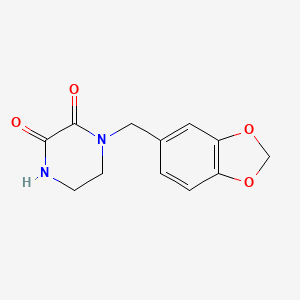
![2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B12624011.png)

![3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)


![1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester](/img/structure/B12624036.png)
